molecular formula C19H29N3O B5684908 N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea CAS No. 179539-57-2

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea

Cat. No.: B5684908
CAS No.: 179539-57-2
M. Wt: 315.5 g/mol
InChI Key: NYVAUBXJQMOULV-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a cyclohexylurea moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea typically involves the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate. The process can be summarized as follows:

    Formation of 1-benzyl-4-piperidone: This intermediate is prepared by the benzylation of piperidone.

    Reaction with Cyclohexyl Isocyanate: The 1-benzyl-4-piperidone is then reacted with cyclohexyl isocyanate under controlled conditions to form N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea.

Industrial Production Methods: While specific industrial production methods for N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxides of N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors.

    Biology: The compound is used in research to understand its interactions with biological systems, including its binding affinity to various receptors.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid with a similar piperidine structure.

    N-(1-benzyl-4-piperidinyl)guanidine hydrochloride: Another compound with a benzyl-piperidine core, used in different research contexts.

Uniqueness: N-(1-benzyl-4-piperidinyl)-N’-cyclohexylurea is unique due to its cyclohexylurea moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAUBXJQMOULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179539-57-2
Record name N-(1-BENZYL-4-PIPERIDINYL)-N'-CYCLOHEXYLUREA
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